molecular formula C15H25FN2 B3852858 N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine

N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine

Cat. No.: B3852858
M. Wt: 252.37 g/mol
InChI Key: JKCCMPVWANFETI-UHFFFAOYSA-N
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Description

N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom, along with three ethyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with triethylamine and 2-fluorobenzyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine oxide.

    Reduction: Formation of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine hydride.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biological probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the ethyl groups provide steric hindrance, influencing its reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-trimethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine
  • N,N,N’-triethyl-N’-[(2-chlorophenyl)methyl]ethane-1,2-diamine
  • N,N,N’-triethyl-N’-[(2-bromophenyl)methyl]ethane-1,2-diamine

Uniqueness

N,N,N’-triethyl-N’-[(2-fluorophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. The ethyl groups provide steric hindrance, making it more selective in its interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25FN2/c1-4-17(5-2)11-12-18(6-3)13-14-9-7-8-10-15(14)16/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCCMPVWANFETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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